[2-(Aminomethyl)cyclobutyl]methanamine

Catalog No.
S3711903
CAS No.
3396-16-5
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Aminomethyl)cyclobutyl]methanamine

CAS Number

3396-16-5

Product Name

[2-(Aminomethyl)cyclobutyl]methanamine

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,7-8H2

InChI Key

ZBLACDIKXKCJGF-UHFFFAOYSA-N

SMILES

C1CC(C1CN)CN

Canonical SMILES

C1CC(C1CN)CN

[2-(Aminomethyl)cyclobutyl]methanamine is a chemical compound with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol. It features a cyclobutane ring substituted with an aminomethyl group, making it structurally unique among amines and cyclic compounds. The compound is often referred to by its CAS number, 3396-16-5, and has been utilized in various scientific research applications due to its interesting structural properties and biological activity .

Chemical Structure and Properties

2-(Aminomethyl)cyclobutyl)methanamine, also known as diamine cyclobutane, is an organic molecule with the chemical formula C6H14N2. It belongs to the class of diamine compounds, which contain two amine functional groups. These amine groups give the molecule basic properties [].

You can find more information on the structure and properties of 2-(Aminomethyl)cyclobutyl)methanamine in the PubChem database [].

Potential Research Applications

Due to its diamine structure, 2-(Aminomethyl)cyclobutyl)methanamine could be of interest for various scientific research applications. Here are some potential areas of exploration:

  • Organic synthesis: As a building block, 2-(Aminomethyl)cyclobutyl)methanamine could be used in the synthesis of more complex organic molecules, such as pharmaceuticals or functional materials [].
  • Material science: The diamine functionality can participate in bonding with other molecules, potentially useful in the development of polymers or new materials with specific properties [].
  • Catalysis: The amine groups may play a role in catalytic processes, although more research is needed to understand the specific applications of 2-(Aminomethyl)cyclobutyl)methanamine in this area [].
Typical of amines. These include:

  • Nucleophilic Substitution: The primary amine group can act as a nucleophile, allowing it to react with electrophiles.
  • Acylation Reactions: The amine can be acylated to form amides, which are useful in medicinal chemistry.
  • Formation of Salts: Reaction with acids can yield ammonium salts, enhancing solubility and stability in various environments.

These reactions make [2-(Aminomethyl)cyclobutyl]methanamine a versatile intermediate in organic synthesis and medicinal chemistry.

Research indicates that [2-(Aminomethyl)cyclobutyl]methanamine exhibits significant biological activity, particularly in relation to receptor binding studies. It has been used as a structural probe for understanding the binding characteristics of various receptors, including serotonin receptors (5-HT2A) and histamine receptors (H1). These studies are crucial for developing new therapeutic agents targeting these pathways .

Several synthetic routes have been developed for the preparation of [2-(Aminomethyl)cyclobutyl]methanamine:

  • Direct Amination: This method involves the reaction of cyclobutanedimethanol with ammonia or an amine under specific conditions to yield the aminomethyl derivative.
  • Reductive Amination: Starting from ketones or aldehydes, this method employs reducing agents to introduce the aminomethyl group.
  • Cyclization Reactions: Precursor compounds can undergo cyclization followed by amination to form the desired product.

These synthesis methods highlight the compound's flexibility in terms of production and application in chemical research .

[2-(Aminomethyl)cyclobutyl]methanamine finds applications in several domains:

  • Medicinal Chemistry: It serves as a building block for synthesizing piperidine derivatives, which are prevalent in pharmaceutical compounds.
  • Chemical Probes: Used in receptor binding studies to explore interactions at molecular levels.
  • Research

Interaction studies involving [2-(Aminomethyl)cyclobutyl]methanamine have focused on its binding properties with various receptors. Notably, it has been investigated for its potential interactions with serotonin and histamine receptors, providing insights into its pharmacological profile. These studies help delineate the compound's role in modulating biological pathways and its potential therapeutic applications .

Several compounds share structural similarities with [2-(Aminomethyl)cyclobutyl]methanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-AminocyclobutaneC4H9NSmaller ring size; less steric hindrance
3-AminocyclobutanolC4H9NOHydroxyl group introduces polarity
1-(Aminomethyl)cyclopentaneC6H13NFive-membered ring; different reactivity profile
(1R,2R)-2-(Aminomethyl)cyclobutylmethylamineC7H17N2Contains an additional methyl group enhancing lipophilicity

The uniqueness of [2-(Aminomethyl)cyclobutyl]methanamine lies in its cyclobutane structure combined with the aminomethyl substitution, which provides distinctive steric and electronic properties compared to these similar compounds. This uniqueness is crucial for its specific interactions within biological systems and its applications in medicinal chemistry .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

114.115698455 g/mol

Monoisotopic Mass

114.115698455 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-20-2023

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